An In-depth Technical Guide to Cefmenoxime Sodium: Chemical Structure, Properties, and Experimental Analysis
An In-depth Technical Guide to Cefmenoxime Sodium: Chemical Structure, Properties, and Experimental Analysis
Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
Cefmenoxime is a semi-synthetic beta-lactam antibiotic.[1] The structure features a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position of the cephalosporin nucleus.[1][2]
Chemical Identifiers and Properties
The following table summarizes the key chemical identifiers and physicochemical properties of Cefmenoxime.
| Property | Value | Reference |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |
| CAS Number | 65085-01-0 | [1] |
| Molecular Formula | C₁₆H₁₇N₉O₅S₃ | [1][3] |
| Molecular Weight | 511.6 g/mol | [1] |
| Solubility | 0.446 g/L | [1] |
| LogP | -1.3 | [1] |
| pKa (Strongest Acidic) | 2.58 | [4] |
| pKa (Strongest Basic) | 9.84 | [4] |
| Appearance | Off-White to Pale Yellow Solid | [] |
Mechanism of Action
The bactericidal activity of cefmenoxime results from the inhibition of bacterial cell wall synthesis.[1][6] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] By binding to and inactivating these proteins, cefmenoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8] Cefmenoxime is noted to be stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases, which contributes to its effectiveness against resistant bacterial strains.[1][7]
Experimental Protocols
This section details the methodologies for key experiments involving cefmenoxime sodium.
High-Performance Liquid Chromatography (HPLC) Analysis
A reversed-phase HPLC method can be employed for the separation and quantification of cefmenoxime and its related impurities.[9] The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).[9] The exact ratio should be optimized for optimal separation. For instance, a mobile phase of water-acetic acid-acetonitrile (85:1:15) has been reported.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for cefmenoxime, often around 254 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of cefmenoxime sodium in the mobile phase or a suitable solvent to achieve a known concentration. Filter the sample through a 0.45 µm filter before injection.
-
Data Analysis: The concentration of cefmenoxime is determined by comparing the peak area of the sample to that of a standard of known concentration.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterial strain.[10][11]
Methodology:
-
Materials:
-
96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.[12]
-
Cefmenoxime sodium stock solution of known concentration.
-
-
Procedure:
-
Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the cefmenoxime sodium stock solution in the broth directly in the 96-well plate to achieve a range of concentrations.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of cefmenoxime that completely inhibits visible bacterial growth.[13]
-
Stability Studies
The stability of cefmenoxime sodium in solution can be evaluated under various conditions to determine its shelf-life and appropriate storage conditions.
Methodology:
-
Preparation of Solutions: Prepare solutions of cefmenoxime sodium in relevant media (e.g., water, dextrose 5% in water, 0.9% sodium chloride) at a known concentration.[14]
-
Storage Conditions: Store the solutions under different conditions, such as varying temperatures (e.g., refrigerated, room temperature, elevated temperature) and pH values.[15]
-
Sampling: At specified time intervals, withdraw samples from each storage condition.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (as described in section 3.1) to determine the remaining concentration of cefmenoxime.
-
Data Evaluation: The degradation rate and shelf-life can be calculated from the concentration versus time data. A common threshold for stability is the time it takes for the concentration to decrease to 90% of its initial value.[14]
In Vitro Activity
The in vitro activity of cefmenoxime has been evaluated against a broad range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 90% of strains (MIC₉₀).
| Bacterial Group/Species | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae | 0.12 - 8 | [16] |
| Streptococcus pneumoniae | 0.015 | [16] |
| Streptococcus pyogenes | 0.06 | [16] |
| Staphylococcus aureus | 4 | [16] |
| Neisseria gonorrhoeae | 0.06 | [16] |
| Haemophilus influenzae | 0.06 | [16] |
| Pseudomonas aeruginosa | >16 (MIC₅₀) | [16] |
| Bacteroides fragilis | >16 (MIC₅₀) | [16] |
References
- 1. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cefmenoxime hydrochloride | 75738-58-8 [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]
- 8. What is Cefmenoxime Hydrochloride used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ca.idexx.com [ca.idexx.com]
- 14. Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, cefamandole nafate, or cefazolin sodium in two intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
